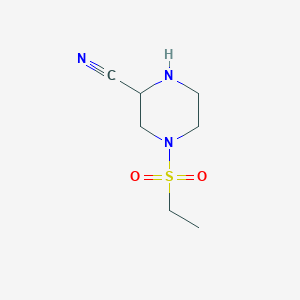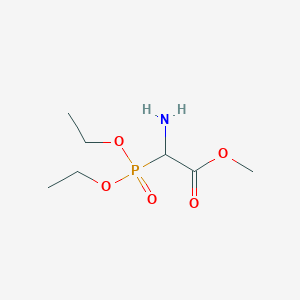![molecular formula C11H11N3O3 B12936727 Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反应分析
Types of Reactions
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
科学研究应用
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which plays a crucial role in its biological activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-imidazole-2-carboxylic acid
- 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
- 1-Methyl-1H-benzo[d]imidazole-2-yl)methanone
Uniqueness
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
(1-methylbenzimidazol-2-yl)carbamoyl acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7(15)17-11(16)13-10-12-8-5-3-4-6-9(8)14(10)2/h3-6H,1-2H3,(H,12,13,16) |
InChI 键 |
XIYIZOTUEUTOJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(=O)NC1=NC2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


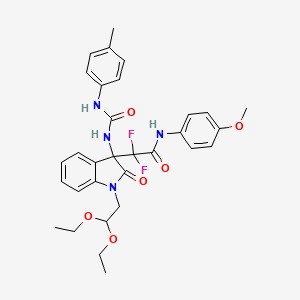
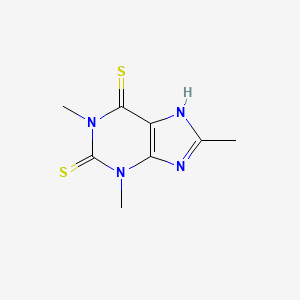
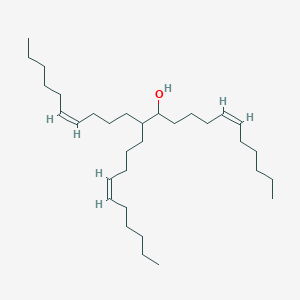
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
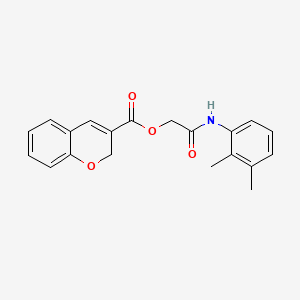
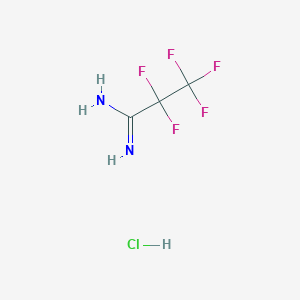
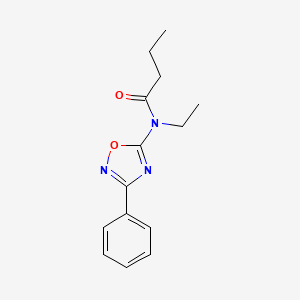
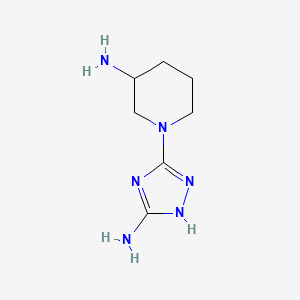
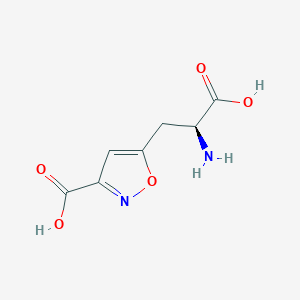
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)


